3-Bromobenzofuran-2-carboxylic acid
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Overview
Description
3-Bromobenzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the third position and a carboxylic acid group at the second position of the benzofuran ring.
Mechanism of Action
Target of Action
3-Bromobenzofuran-2-carboxylic acid, a derivative of benzofuran, is known to have strong biological activities Benzofuran compounds are known to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular components, including proteins, enzymes, and nucleic acids.
Mode of Action
It is known that benzofuran derivatives interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular processes . The compound’s bromine atom may enhance its reactivity, allowing it to form covalent bonds with its targets and modify their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways may be affected. These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and logp value , suggest that it may have good bioavailability
Result of Action
Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, and inhibit viral replication.
Preparation Methods
The synthesis of 3-Bromobenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of benzofuran-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the third position of the benzofuran ring .
Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, temperature, and reaction time are critical factors that influence the yield and purity of the final product .
Chemical Reactions Analysis
3-Bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzofuran derivative .
Scientific Research Applications
3-Bromobenzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as therapeutic agents due to their diverse biological activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: Researchers use this compound to study the structure-activity relationships of benzofuran derivatives and to develop new bioactive molecules.
Comparison with Similar Compounds
3-Bromobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
2-Bromobenzofuran: Lacks the carboxylic acid group, which can affect its reactivity and biological activity.
3-Chlorobenzofuran-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Benzofuran-2-carboxylic acid:
The presence of the bromine atom and carboxylic acid group in this compound makes it unique and versatile for various chemical reactions and applications .
Properties
IUPAC Name |
3-bromo-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCIKKHVJKRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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